![molecular formula C5H6ClNOS B14595148 [(2-Cyanoethyl)sulfanyl]acetyl chloride CAS No. 61404-34-0](/img/structure/B14595148.png)
[(2-Cyanoethyl)sulfanyl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Cyanoethyl)sulfanyl]acetyl chloride is an organic compound that features both a cyano group and a sulfanyl group attached to an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)sulfanyl]acetyl chloride typically involves the reaction of 2-cyanoethyl mercaptan with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
CH3COCl+HSCH2CH2CN→CH3COSCH2CH2CN+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
[(2-Cyanoethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
科学的研究の応用
[(2-Cyanoethyl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of [(2-Cyanoethyl)sulfanyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles to form acylated products. The sulfanyl group can participate in redox reactions, and the cyano group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
Acetyl Chloride: Lacks the cyano and sulfanyl groups, making it less versatile in certain synthetic applications.
(2-Cyanoethyl)sulfanyl Acetate: Contains an ester group instead of an acetyl chloride group, leading to different reactivity and applications.
(2-Cyanoethyl)sulfanyl Acetamide:
Uniqueness
[(2-Cyanoethyl)sulfanyl]acetyl chloride is unique due to the presence of both a cyano group and a sulfanyl group attached to an acetyl chloride moiety. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
特性
CAS番号 |
61404-34-0 |
|---|---|
分子式 |
C5H6ClNOS |
分子量 |
163.63 g/mol |
IUPAC名 |
2-(2-cyanoethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C5H6ClNOS/c6-5(8)4-9-3-1-2-7/h1,3-4H2 |
InChIキー |
BNOITJKIBFECAY-UHFFFAOYSA-N |
正規SMILES |
C(CSCC(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
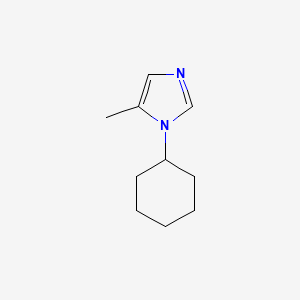
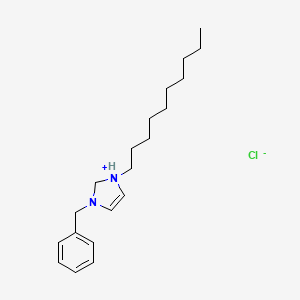
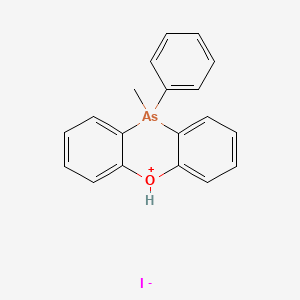
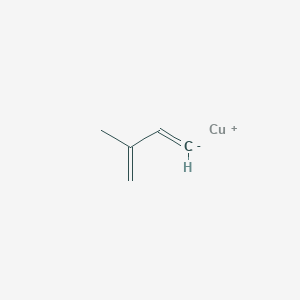
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
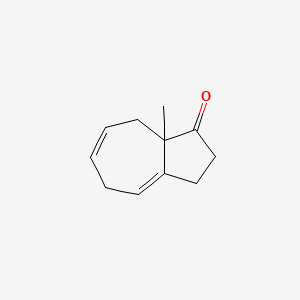
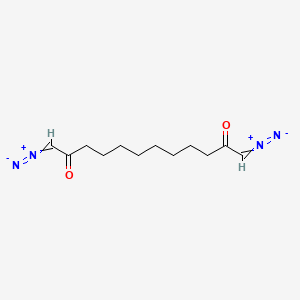
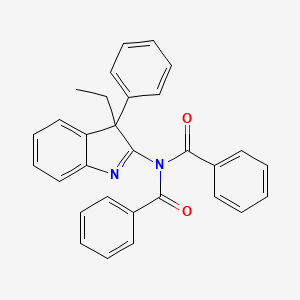
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
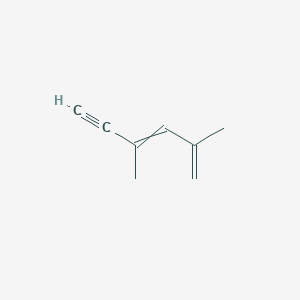
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
